molecular formula C18H11N3O B14075807 {4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile

{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile

Cat. No.: B14075807
M. Wt: 285.3 g/mol
InChI Key: VDAZQBMOABJZMN-UHFFFAOYSA-N
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Description

{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile is an organic compound characterized by its complex structure, which includes multiple aromatic rings, nitrile groups, and an ether linkage.

Preparation Methods

The synthesis of {4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile typically involves multiple steps, starting with the preparation of intermediate compounds. . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile can be compared with similar compounds such as:

Properties

Molecular Formula

C18H11N3O

Molecular Weight

285.3 g/mol

IUPAC Name

2-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C18H11N3O/c19-10-15(11-20)9-14-5-7-18(8-6-14)22-13-17-4-2-1-3-16(17)12-21/h1-9H,13H2

InChI Key

VDAZQBMOABJZMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C#N)C#N

Origin of Product

United States

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